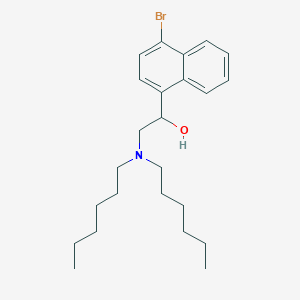![molecular formula C30H28N2 B14741050 N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine CAS No. 5895-68-1](/img/structure/B14741050.png)
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple aromatic rings and imine groups, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine typically involves the reaction of 4-methylbenzaldehyde with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-(4-methylphenyl)methylideneamino]propanediamide
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine
Uniqueness
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine stands out due to its specific arrangement of imine groups and aromatic rings, which confer unique chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
5895-68-1 |
|---|---|
Molecular Formula |
C30H28N2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine |
InChI |
InChI=1S/C30H28N2/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26)31-32-30(27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3 |
InChI Key |
ZRGCHWSFOYECMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN=C(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


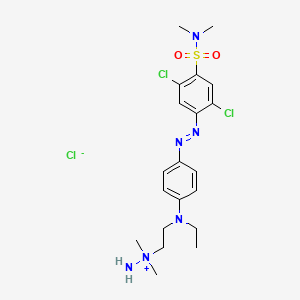
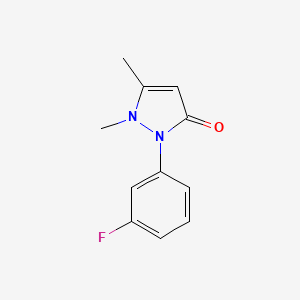
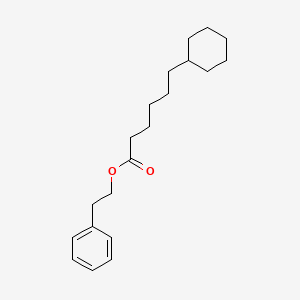
![9-(Dimethylamino)-5H-benzo[a]phenoxazin-5-iminium chloride](/img/structure/B14740987.png)
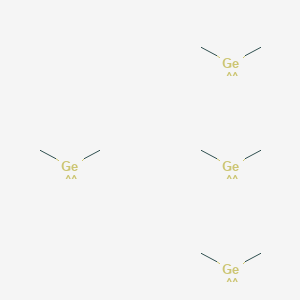
![Ethyl 5-(2-methoxynaphthalen-1-yl)-2-[(3-methoxyphenyl)methylidene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14741004.png)
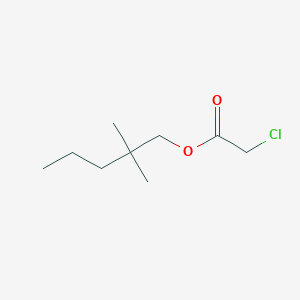
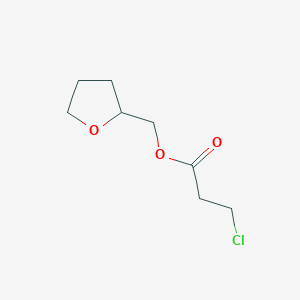
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
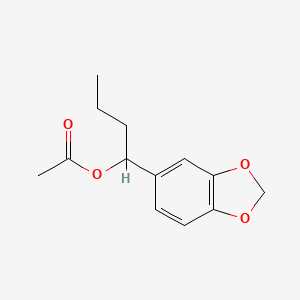
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
